molecular formula C17H17F2NO B4697794 N-[1-(2,5-dimethylphenyl)ethyl]-2,6-difluorobenzamide

N-[1-(2,5-dimethylphenyl)ethyl]-2,6-difluorobenzamide

Cat. No.: B4697794
M. Wt: 289.32 g/mol
InChI Key: BTZGYISWIOUZQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(2,5-dimethylphenyl)ethyl]-2,6-difluorobenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core substituted with a 2,5-dimethylphenyl group and two fluorine atoms at the 2 and 6 positions of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,5-dimethylphenyl)ethyl]-2,6-difluorobenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2,6-difluorobenzoyl chloride and 1-(2,5-dimethylphenyl)ethylamine.

    Acylation Reaction: The 2,6-difluorobenzoyl chloride is reacted with 1-(2,5-dimethylphenyl)ethylamine in the presence of a base such as triethylamine to form the desired benzamide. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2,5-dimethylphenyl)ethyl]-2,6-difluorobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different substituents on the benzene ring, while oxidation and reduction can lead to the formation of various oxidized or reduced forms of the compound.

Scientific Research Applications

N-[1-(2,5-dimethylphenyl)ethyl]-2,6-difluorobenzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(2,5-dimethylphenyl)ethyl]-2,6-difluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(2,5-dimethylphenyl)ethyl]-2,3-dimethylcyclohexan-1-amine
  • N-[1-(2,5-dimethylphenyl)ethyl]-3,5-dimethoxybenzamide
  • N-[1-(2,5-dimethylphenyl)ethyl]-N’-(4-ethoxyphenyl)thiourea

Uniqueness

N-[1-(2,5-dimethylphenyl)ethyl]-2,6-difluorobenzamide is unique due to the presence of two fluorine atoms at the 2 and 6 positions of the benzene ring, which can significantly influence its chemical reactivity and biological activity. The specific substitution pattern and the presence of the 2,5-dimethylphenyl group also contribute to its distinct properties compared to similar compounds.

Properties

IUPAC Name

N-[1-(2,5-dimethylphenyl)ethyl]-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F2NO/c1-10-7-8-11(2)13(9-10)12(3)20-17(21)16-14(18)5-4-6-15(16)19/h4-9,12H,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTZGYISWIOUZQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(C)NC(=O)C2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-(2,5-dimethylphenyl)ethyl]-2,6-difluorobenzamide
Reactant of Route 2
Reactant of Route 2
N-[1-(2,5-dimethylphenyl)ethyl]-2,6-difluorobenzamide
Reactant of Route 3
Reactant of Route 3
N-[1-(2,5-dimethylphenyl)ethyl]-2,6-difluorobenzamide
Reactant of Route 4
Reactant of Route 4
N-[1-(2,5-dimethylphenyl)ethyl]-2,6-difluorobenzamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-[1-(2,5-dimethylphenyl)ethyl]-2,6-difluorobenzamide
Reactant of Route 6
Reactant of Route 6
N-[1-(2,5-dimethylphenyl)ethyl]-2,6-difluorobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.